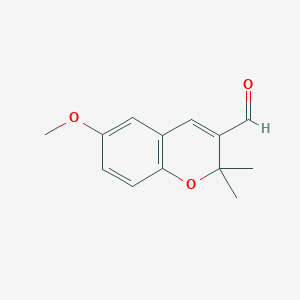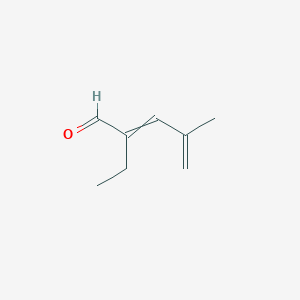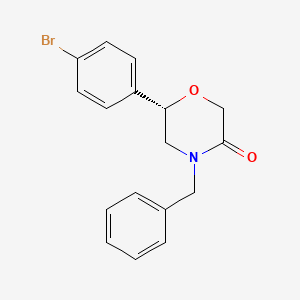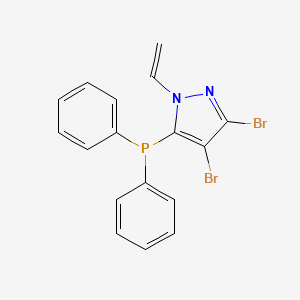![molecular formula C20H16N4O3 B14179623 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide) CAS No. 920976-27-8](/img/structure/B14179623.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with two acryloylamino phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-aminoacetophenone with acryloyl chloride to form 4-(acryloylamino)acetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the desired oxadiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the acryloyl groups can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of high-performance polymers and materials with unique properties such as fluorescence and conductivity.
作用機序
The mechanism of action of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The acryloyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its molecular targets.
類似化合物との比較
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is unique due to the presence of acryloyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
920976-27-8 |
|---|---|
分子式 |
C20H16N4O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
N-[4-[5-[4-(prop-2-enoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-3-17(25)21-15-9-5-13(6-10-15)19-23-24-20(27-19)14-7-11-16(12-8-14)22-18(26)4-2/h3-12H,1-2H2,(H,21,25)(H,22,26) |
InChIキー |
DHSPOCUGKIHIKB-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

